2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1-ETHANOL
Overview
Description
2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1-ETHANOL is a complex organic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1-ETHANOL typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This is achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenoxy Methyl Group: This step involves the reaction of the core structure with 4-chlorophenoxy methyl chloride in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield aldehydes or carboxylic acids, while substitution reactions could introduce various functional groups at the chlorophenoxy methyl position .
Scientific Research Applications
2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1-ETHANOL has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for cancer treatment.
Biological Research: The compound is used in studies to understand cell cycle progression and apoptosis induction in cancer cells.
Chemical Biology: It serves as a tool compound for probing kinase signaling pathways and understanding their role in various diseases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, which is crucial for its kinase activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied as kinase inhibitors.
Triazolo[1,5-c]pyrimidine Derivatives: These compounds have similar biological activities and are used in medicinal chemistry research.
Uniqueness
2-{2-[(4-CHLOROPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1-ETHANOL is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2/cyclin A2. This makes it a more potent inhibitor compared to other similar compounds .
Properties
IUPAC Name |
2-[4-[(4-chlorophenoxy)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-11-12(2)23(7-8-25)17-16(11)18-21-15(22-24(18)10-20-17)9-26-14-5-3-13(19)4-6-14/h3-6,10,25H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAMYZNHGODVHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)Cl)CCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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